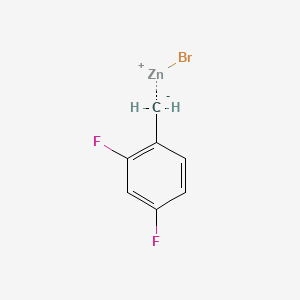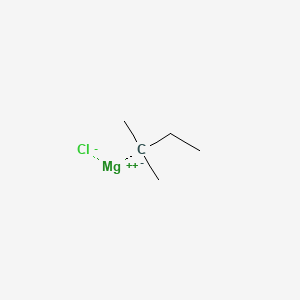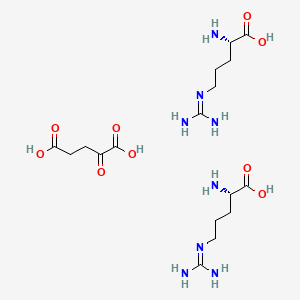![molecular formula C6H11NO2S2 B1588558 N-[Bis(methylthio)methylene]glycine methyl ester CAS No. 58091-08-0](/img/structure/B1588558.png)
N-[Bis(methylthio)methylene]glycine methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[Bis(methylthio)methylene]glycine methyl ester can be synthesized through the reaction of carbon disulfide, methyl glycinate, and iodomethane . The reaction typically involves the following steps:
Formation of the intermediate: Carbon disulfide reacts with methyl glycinate to form an intermediate compound.
Methylation: The intermediate is then methylated using iodomethane to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[Bis(methylthio)methylene]glycine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Bis(methylthio)methylene]glycine methyl ester has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of sulfur-containing compounds.
Peptide Synthesis: Employed in solution-phase peptide synthesis.
Catalysis: Acts as a catalyst in certain organic reactions.
Drug Development: Investigated for its potential in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[Bis(methylthio)methylene]glycine methyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s sulfur atoms can participate in forming bonds with other molecules, facilitating the synthesis of complex organic compounds. The exact molecular targets and pathways depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
- N-Benzyl-L-proline ethyl ester
- N-Boc-cis-4-Fluoro-L-proline methyl ester
Uniqueness
N-[Bis(methylthio)methylene]glycine methyl ester is unique due to its dual methylthio groups, which provide distinct reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
methyl 2-[bis(methylsulfanyl)methylideneamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-9-5(8)4-7-6(10-2)11-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAPFOKZCXRSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407478 | |
| Record name | N-[Bis(methylthio)methylene]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58091-08-0 | |
| Record name | N-[Bis(methylthio)methylene]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the electrochemical fluorination of N-[Bis(methylthio)methylene]glycine methyl ester significant?
A1: This research marks the first successful instance of electrochemical fluorination applied to open-chain α-amino acid derivatives [, ]. This is a notable achievement as it opens avenues for synthesizing novel fluorinated amino acid derivatives, potentially impacting fields like medicinal chemistry and materials science.
Q2: How does the electrochemical fluorination of this compound differ from other similar compounds mentioned in the research?
A2: While both N-(diphenylmethyleneamino)-2,2,2-trifluoroethane and N-[bis(methylthio)methyleneamino]-2,2,2-triphenylethane yielded monofluorinated products upon anodic fluorination, this compound produced both mono- and difluorinated products depending on the amount of electricity used during the process [, ]. This suggests a potential for controlling the degree of fluorination in this compound, which could be valuable for fine-tuning its properties for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


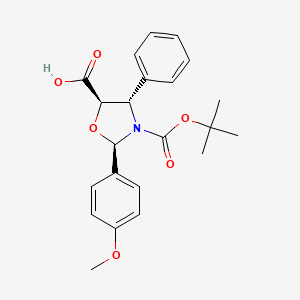
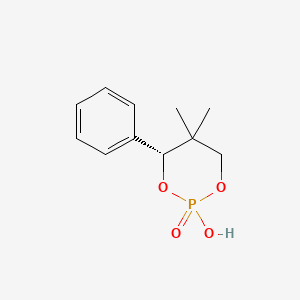

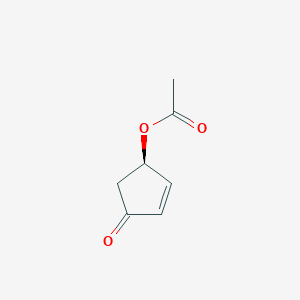

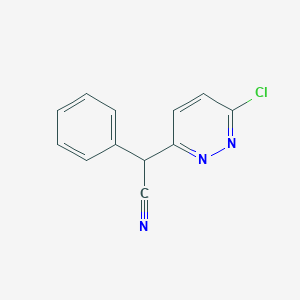
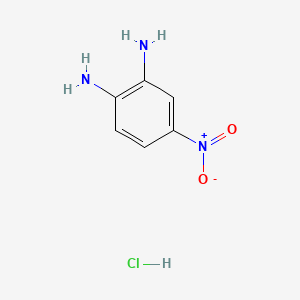



![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)
